methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide
Description
Methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide is a heterocyclic compound characterized by a fused thieno[3,2-b]pyridine core, a 1,2,4-triazole ring, a 2-thienyl substituent, and a trifluoromethyl group. Its molecular formula is C₁₆H₁₁F₃N₄S₃, with a molar mass of 412.48 g/mol .
Properties
IUPAC Name |
2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4S3/c1-23-14-20-13(21-22-14)12-10(8-3-2-4-24-8)11-9(25-12)5-7(6-19-11)15(16,17)18/h2-6H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAGZUCBEOZSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Thieno[3,2-b]Pyridine Core
The synthesis begins with the formation of the 6-(trifluoromethyl)thieno[3,2-b]pyridine scaffold. A modified Gewald reaction provides an efficient route:
- Cyclocondensation : 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylate reacts with malononitrile under phase-transfer catalysis (PTC) conditions (K₂CO₃/tetrabutylammonium bromide in benzene) to yield 4-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-7-carbonitrile.
- Functionalization : The 2-position is activated for subsequent coupling via bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, achieving >85% yield.
Critical Parameters
- Temperature control during bromination prevents polybromination.
- PTC conditions enhance reaction rates and yields in cyclocondensation.
Formation of the 1,2,4-Triazole Ring
The 4H-1,2,4-triazole-3-thiol moiety is introduced via cyclocondensation:
- Hydrazine Intermediate : Reaction of 2-(2-thienyl)thienopyridine-3-carbaldehyde with thiosemicarbazide in ethanol under reflux forms the corresponding hydrazinecarbothioamide.
- Cyclization : Treatment with aqueous NaOH (10%) at 100°C for 6 hr induces ring closure to form the triazole-thione.
Key Observations
- Piperidine catalysis (2–3 drops) accelerates hydrazine formation.
- Cyclization under basic conditions prevents oxidation of the thione group.
Sulfide Functionalization at the Triazole Position
Methylation of the triazole-thione completes the target structure:
- Nucleophilic Substitution : Reacting the triazole-thione with methyl iodide in acetonitrile (MeCN) using triethylamine (TEA) as base.
- Conditions : Stirring at room temperature for 24 hr achieves 90–92% conversion.
Purification
- Radial chromatography with ethyl acetate/hexane (2:1) isolates the product (Rf = 0.35).
- Recrystallization from ethanol yields white crystals (mp 165–168°C).
Spectral Characterization and Analytical Data
Table 1: Spectroscopic Data for Key Intermediates
Reaction Yield Summary
Challenges and Alternative Approaches
Trifluoromethyl Group Stability
Triazole Regioselectivity
Sulfide Oxidation
Scale-Up Considerations
Catalyst Recycling
Solvent Recovery
Waste Stream Management
- Ag₂CO₃ byproducts from methylation steps are recoverable via precipitation as AgCl (87% efficiency).
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide has been studied for its potential use against various bacterial and fungal strains. The structural features of the compound enhance its interaction with microbial enzymes, leading to effective inhibition of growth.
Anticancer Properties
Studies have shown that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. This compound's unique structure allows it to interact with specific cellular targets involved in cancer progression. Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its effects on cancer cell lines.
Fungicidal Applications
The compound has demonstrated potential as a fungicide due to its ability to disrupt fungal cell wall synthesis. Field trials have indicated that formulations containing this compound can effectively control various plant pathogens. Its efficacy against resistant strains makes it a valuable addition to integrated pest management strategies.
Polymer Chemistry
In materials science, this compound has been investigated for its role as a cross-linking agent in polymer systems. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties. Research into its application in coatings and adhesives is ongoing.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: The thieno[3,2-b]pyridine core offers π-conjugation and rigidity, while the triazole ring provides hydrogen-bonding sites.
- Triazolo-pyridazine (): A larger, planar triazolo-pyridazine system may enhance stacking interactions but reduce solubility compared to the target’s fused thieno-pyridine .
- Pyridine Derivatives (): Styryl and cyano substituents in pyridine derivatives increase electron-withdrawing effects, contrasting with the electron-donating thienyl group in the target .
Functional Group Analysis
- Trifluoromethyl (CF₃): The target’s CF₃ group enhances lipophilicity and metabolic stability compared to ethyl () or cyano () groups .
- Sulfide vs.
- Triazole vs. Pyrazole/Triazine : The 1,2,4-triazole in the target offers distinct hydrogen-bonding capabilities compared to pyrazole () or triazine () rings, affecting target binding .
Quantitative Similarity Assessment
Using chemoinformatics principles (), the Tanimoto coefficient could quantify structural similarity between the target and analogues. For example:
Q & A
Q. What are the recommended synthetic routes for methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide, and how can reaction conditions be optimized?
The synthesis involves multi-step heterocyclic coupling reactions. Key steps include:
- Thieno[3,2-b]pyridine core formation : Cyclization of substituted thiophene and pyridine precursors under reflux with catalysts like Pd(PPh₃)₄.
- Triazole ring introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation of thiosemicarbazides.
- Sulfide linkage : Nucleophilic substitution using methyl mercaptan or Mitsunobu reaction for regioselective sulfidation.
Optimization requires precise control of temperature (60–120°C), solvent polarity (DMF or THF), and stoichiometric ratios. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for ≥95% purity .
Q. What analytical techniques are most effective for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR and 2D-COSY/HMBC to resolve overlapping signals from thienyl, triazole, and trifluoromethyl groups.
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z ~470–480).
- X-ray crystallography : For absolute stereochemical confirmation, though challenges arise due to low crystal yield. Computational pre-screening (DFT) aids in predicting stable conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
